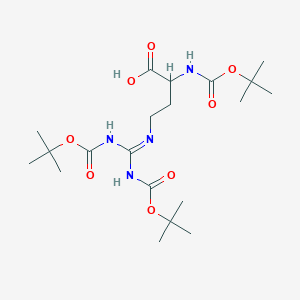
(R)-2-((tert-Butoxycarbonyl)amino)-4-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Tri-N-Boc-L-Norarginine involves the protection of the basic nitrogen atoms of L-arginine using tert-butoxycarbonyl (Boc) groups. The process typically involves the reaction of L-arginine with excess Boc2O and DMAP (4-Dimethylaminopyridine) in an organic solvent . This reaction results in the formation of Tri-N-Boc-L-Norarginine in high yield and purity . Industrial production methods follow similar synthetic routes but are optimized for large-scale production to ensure consistency and efficiency .
Chemical Reactions Analysis
Tri-N-Boc-L-Norarginine undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively cleaved by aminolysis, resulting in the formation of L-Norarginine.
Oxidation and Reduction Reactions:
Hydrolysis: The compound can be hydrolyzed to remove the Boc protecting groups, yielding L-Norarginine.
Common reagents used in these reactions include Boc2O, DMAP, and various organic solvents . The major product formed from these reactions is L-Norarginine, which is a key intermediate in peptide synthesis.
Scientific Research Applications
Tri-N-Boc-L-Norarginine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Tri-N-Boc-L-Norarginine involves the protection of the basic nitrogen atoms of L-arginine, which enhances its stability and reactivity in chemical reactions . The Boc groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of desired products . The molecular targets and pathways involved include the interaction with nucleophiles and the selective cleavage of Boc groups under specific conditions .
Comparison with Similar Compounds
Tri-N-Boc-L-Norarginine is unique due to its tri-boc protection, which provides enhanced stability and selectivity in chemical reactions . Similar compounds include:
N,N,N-Tris(tert-butoxycarbonyl)-L-arginine: This compound also involves Boc protection but may form different isomers depending on the synthetic procedure.
Boc-Protected Amino Acids: These compounds are commonly used in peptide synthesis and share similar protective groups.
Tri-N-Boc-L-Norarginine stands out due to its specific application in the preparation of L-Norarginine and its role in proteomics research .
Properties
Molecular Formula |
C20H36N4O8 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C20H36N4O8/c1-18(2,3)30-15(27)22-12(13(25)26)10-11-21-14(23-16(28)31-19(4,5)6)24-17(29)32-20(7,8)9/h12H,10-11H2,1-9H3,(H,22,27)(H,25,26)(H2,21,23,24,28,29) |
InChI Key |
NLJBQYVLEIKLFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-(N7-guanyl)ethyl]GSH](/img/structure/B15125122.png)
![(3-Fluoro-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B15125155.png)
![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;3,3,3-trifluoropropanoate;hydrate](/img/structure/B15125160.png)
![(7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl acetate](/img/structure/B15125171.png)
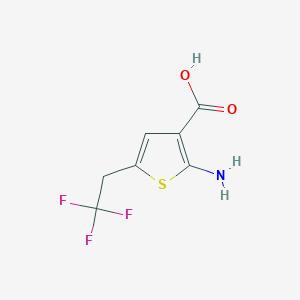
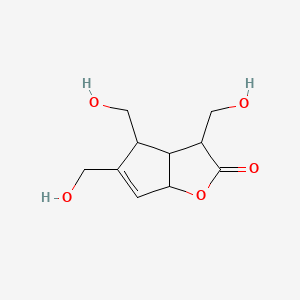
![Acetonitrile, [bis(phenylmethyl)amino]-](/img/structure/B15125180.png)
amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester](/img/structure/B15125183.png)
![[R-(R*,S*)]-beta-[(1-Phenylethyl)(phenylMethyl)aMino]-4-(phenylMethoxy)-benzenepropanoic Acid Methyl Ester](/img/structure/B15125184.png)
![[4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15125189.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15125197.png)
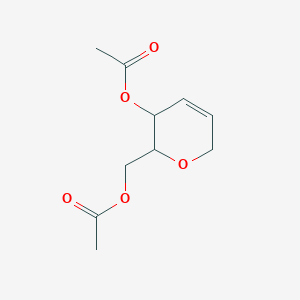
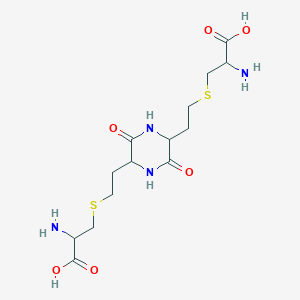
![2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane)](/img/structure/B15125215.png)
